molecular formula C14H20ClNO2S B11168572 3-[(4-chlorophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide

3-[(4-chlorophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide

Cat. No.: B11168572
M. Wt: 301.8 g/mol
InChI Key: OKUXVPIKKRVYTB-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide is an organic compound with the molecular formula C₁₄H₂₀ClNO₂S It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and an ethoxypropyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide typically involves the following steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.

    Amidation Reaction: The intermediate is then reacted with 3-ethoxypropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide
  • 3-[(4-fluorophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide
  • 3-[(4-methylphenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H20ClNO2S

Molecular Weight

301.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(3-ethoxypropyl)propanamide

InChI

InChI=1S/C14H20ClNO2S/c1-2-18-10-3-9-16-14(17)8-11-19-13-6-4-12(15)5-7-13/h4-7H,2-3,8-11H2,1H3,(H,16,17)

InChI Key

OKUXVPIKKRVYTB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CCSC1=CC=C(C=C1)Cl

Origin of Product

United States

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